![molecular formula C9H9NO2 B13933328 2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
2-Methylfuro[2,3-c]pyridine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylfuro[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-c]pyridine-5-methanol typically involves the cyclization of pyridoxal derivatives with acylmethyl- and heteroarylmethyl halides. This reaction is often carried out in the presence of thionyl chloride in dimethylformamide (DMF) to form chloromethyl derivatives, which can then undergo nucleophilic substitution with primary or secondary amines .
Industrial Production Methods
These methods offer a greener and more efficient alternative to traditional batch reactions, allowing for high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuro[2,3-c]pyridine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The chloromethyl derivatives formed during synthesis can undergo nucleophilic substitution with amines to form aminomethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve primary or secondary amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Aminomethyl derivatives.
Scientific Research Applications
2-Methylfuro[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylfuro[2,3-c]pyridine-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its aminomethyl derivatives have shown significant antimicrobial activity by inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridine: A related compound with a similar fused ring system.
2-Methylfuro[3,2-c]pyridine: Differing only in the position of the methyl group.
2,3-Dimethylfuro[3,2-c]pyridine: Contains an additional methyl group.
Uniqueness
2-Methylfuro[2,3-c]pyridine-5-methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2-methylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)10-4-9(7)12-6/h2-4,11H,5H2,1H3 |
InChI Key |
CXLPUYICXYYVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
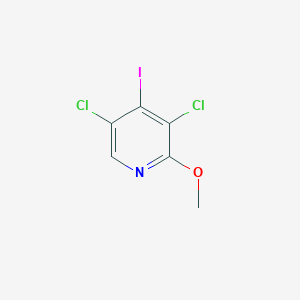
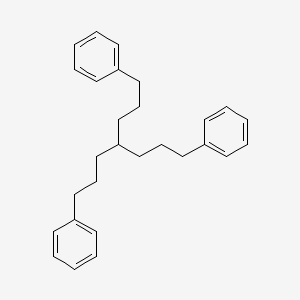
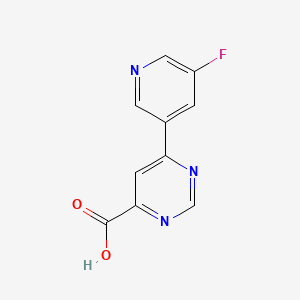
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
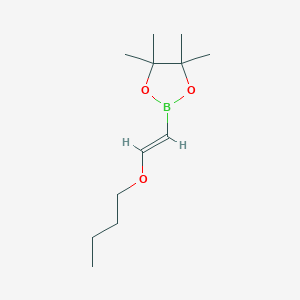

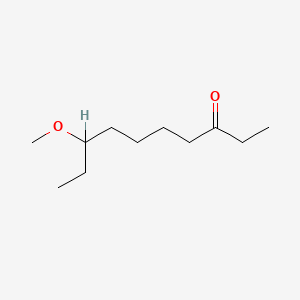
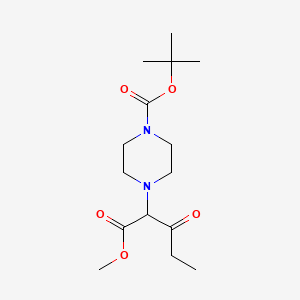
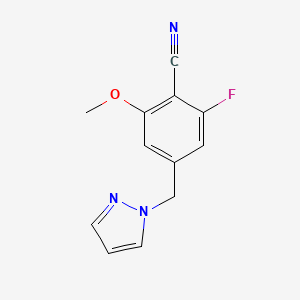
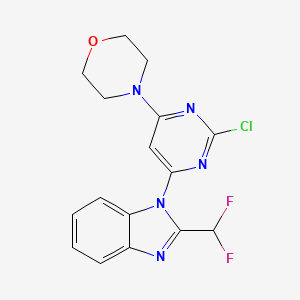
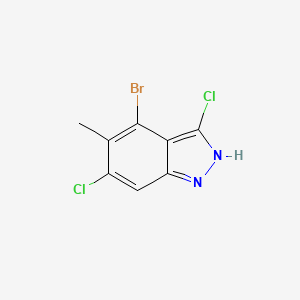
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

